molecular formula C9H17ClN2O2 B14880955 5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride

5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride

Cat. No.: B14880955
M. Wt: 220.69 g/mol
InChI Key: IIEQNRWZHGDZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride is a chemical compound with the molecular formula C9H17ClN2O2 It is a derivative of oxazolidinone, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride typically involves the reaction of 5-methyl-3-oxazolidinone with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through crystallization or other separation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the piperidine moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxazolidinone ring or piperidine are replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxazolidinone derivatives, while substitution reactions can produce a range of functionalized compounds.

Scientific Research Applications

5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(4-phenyl-1-piperazinyl)butyl-1,3-oxazolidin-2-one
  • 5-Methyl-2-(piperidin-3-yl)benzo[d]oxazole hydrochloride
  • 5-Methyl-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride

Uniqueness

5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the oxazolidinone ring and the piperidine moiety makes it a versatile compound for various research applications.

Properties

Molecular Formula

C9H17ClN2O2

Molecular Weight

220.69 g/mol

IUPAC Name

5-methyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride

InChI

InChI=1S/C9H16N2O2.ClH/c1-7-6-11(9(12)13-7)8-2-4-10-5-3-8;/h7-8,10H,2-6H2,1H3;1H

InChI Key

IIEQNRWZHGDZIZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)O1)C2CCNCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.